Nona-1,8-dien-5-one
Overview
Description
Nona-1,8-dien-5-one is an organic compound with the molecular formula C9H14O. It is a ketone with a conjugated diene system, making it an interesting subject for various chemical reactions and applications. This compound is characterized by its pale-yellow liquid appearance and is used in various synthetic and industrial applications.
Mechanism of Action
Mode of Action
It is likely to interact with its targets through chemical reactions, leading to changes in the molecular structure and function .
Pharmacokinetics
Some general properties have been reported :
Action Environment
It is known that many organic compounds can be affected by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nona-1,8-dien-5-one can be synthesized through several methods. One common method involves the oxidation of nona-1,8-dien-5-ol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction is typically carried out at room temperature for about 18 hours .
Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of 4-pentenoyl chloride with 3-butenylmagnesium bromide in tetrahydrofuran (THF) at -78°C, followed by warming to room temperature . This method ensures a high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Nona-1,8-dien-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as organolithium or Grignard reagents are used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
Nona-1,8-dien-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1,8-Nonadiyne: This compound has a similar carbon chain but contains triple bonds instead of double bonds.
Nona-1,8-dien-5-ol: This is the alcohol counterpart of nona-1,8-dien-5-one.
Uniqueness: this compound is unique due to its conjugated diene system, which makes it highly reactive in various chemical reactions. This reactivity is not as pronounced in its similar compounds, making this compound a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
nona-1,8-dien-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3-4H,1-2,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNUETQQDKREEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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